molecular formula C10H4BrF3 B1183877 1-Bromo-2,3,4-trifluoronaphthalene

1-Bromo-2,3,4-trifluoronaphthalene

Cat. No.: B1183877
M. Wt: 261.041
InChI Key: KQTSLCGUYOLOKW-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trifluoronaphthalene (C₁₀H₄BrF₃) is a halogenated polyfluorinated naphthalene derivative.

Properties

Molecular Formula

C10H4BrF3

Molecular Weight

261.041

IUPAC Name

1-bromo-2,3,4-trifluoronaphthalene

InChI

InChI=1S/C10H4BrF3/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H

InChI Key

KQTSLCGUYOLOKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Br)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromonaphthalene (C₁₀H₇Br)

  • Molecular Weight : 207.07 g/mol vs. ~245.0 g/mol (estimated for 1-bromo-2,3,4-trifluoronaphthalene).
  • Boiling Point : 281°C vs. expected lower bp due to fluorine’s electron-withdrawing effects reducing intermolecular forces.
  • Reactivity : Lacks fluorine substituents, making it less electron-deficient. Primarily used as a solvent or in Friedel-Crafts alkylation. In contrast, the trifluoro derivative is better suited for Pd-catalyzed coupling reactions due to enhanced electrophilicity at the bromine-bearing carbon .

5-Bromo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Br)

  • Structure : Partially saturated naphthalene ring with bromine at the 5-position.
  • Reactivity: The saturation reduces aromatic conjugation, favoring aliphatic bromine reactivity (e.g., nucleophilic substitution) over aromatic coupling reactions.

1-Bromo-4-methylnaphthalene (C₁₁H₉Br)

  • Substituent Effects : The methyl group at the 4-position is electron-donating, activating the ring toward electrophilic substitution. In contrast, fluorine atoms in this compound deactivate the ring, directing further substitutions to meta or para positions relative to existing substituents .

1-Bromo-2,3,4-trifluorobenzene (C₆H₂BrF₃)

  • Aromatic System : Smaller benzene ring vs. naphthalene.
  • Applications : Widely used in Suzuki reactions to synthesize trifluoromethyl biphenyls. The naphthalene analog’s extended conjugation could enhance stability in polymer precursors or liquid crystals .

1-Bromo-7-methoxynaphthalene (C₁₁H₉BrO)

  • Electronic Effects : The methoxy group is strongly electron-donating, increasing reactivity toward electrophiles. Fluorine’s electron-withdrawing nature in the trifluoro derivative would suppress such reactivity but improve oxidative stability .

Data Tables

Table 1. Physical Properties of Selected Brominated Naphthalenes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
1-Bromonaphthalene C₁₀H₇Br 207.07 281 Miscible in organic solvents
5-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br 211.10 Not reported Likely polar solvents
1-Bromo-2,3,4-trifluorobenzene (analog) C₆H₂BrF₃ 192.98 ~110–120 (estimated) Organic solvents

Table 2. Reactivity Comparison

Compound Key Reactivity Applications
This compound Electrophilic coupling (Suzuki), halogen exchange Pharmaceuticals, agrochemicals
1-Bromonaphthalene Friedel-Crafts alkylation, solvent Industrial synthesis
1-Bromo-4-methylnaphthalene Electrophilic substitution at activated positions Dye intermediates

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